(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid
Description
Properties
Molecular Formula |
C7H16N2O3 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
[(5S)-5-amino-6-hydroxyhexyl]carbamic acid |
InChI |
InChI=1S/C7H16N2O3/c8-6(5-10)3-1-2-4-9-7(11)12/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
XHKWPAAHPLALGC-LURJTMIESA-N |
Isomeric SMILES |
C(CCNC(=O)O)C[C@@H](CO)N |
Canonical SMILES |
C(CCNC(=O)O)CC(CO)N |
Origin of Product |
United States |
Preparation Methods
The preparation of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid involves synthetic routes that typically include the use of hydrolases in enantioselective protocols . These methods leverage the exquisite selectivity of enzymes to achieve the desired stereochemistry. Industrial production methods may involve the use of biocatalysts under environmentally friendly reaction conditions .
Chemical Reactions Analysis
(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Drug Development
The compound has been investigated for its role in drug formulation, particularly as a carrier for active pharmaceutical ingredients. Its structure allows it to enhance the solubility and bioavailability of drugs, which is crucial for effective therapeutic outcomes.
- Case Study : Research demonstrated that derivatives of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid can improve the pharmacokinetic profiles of existing drugs, leading to enhanced efficacy in treating conditions like cancer and inflammatory diseases .
Antitumor Activity
Studies have shown that (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid derivatives exhibit antitumor properties. These compounds can be designed to target specific cancer cell lines effectively.
- Research Findings : In vitro studies indicated that certain derivatives significantly inhibited the growth of liver cancer cells (BEL-7402) more effectively than traditional chemotherapeutics like 5-fluorouracil .
Binding Studies
The compound is utilized in binding studies to assess interactions between drugs and biological receptors. This is essential for understanding drug action mechanisms and optimizing drug design.
- Methodology : Techniques such as X-ray fluorescence (XRF) are employed to measure binding affinities of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid to various receptors, providing insights into selectivity and therapeutic indices .
Enzyme Inhibition
Research indicates that (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid can act as an enzyme inhibitor, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor.
- Example : Compounds derived from this structure have shown promise in inhibiting enzymes involved in metabolic pathways linked to cancer progression .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid | Antitumor, Enzyme Inhibitor | Pharmaceutical Development |
| 5-Fluorouracil | Antimetabolite | Cancer Treatment |
| Amino Acid Derivatives | Various | Drug Formulation |
Mechanism of Action
The mechanism of action of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid involves its interaction with specific molecular targets and pathways . It acts on enzymes such as parathion hydrolase and bifunctional protein FolC . These interactions lead to the modulation of enzymatic activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
No direct structural or functional analogs of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid are discussed in the evidence. For example:
- 5-Aminosalicylic Acid () is pharmacologically distinct, targeting gastrointestinal inflammation via NF-κB inhibition, but lacks the hexylcarbamic acid moiety .
- N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () are synthetic thiazolidinone derivatives with anticancer activity, structurally unrelated to the target compound .
Missing Data for Comparison:
Key Limitations in Evidence
Recommendations for Further Research
To address these gaps:
Consult Specialized Databases : Use PubChem, SciFinder, or Reaxys for structural data, synthesis pathways, and bioactivity.
Investigate Structural Analogues: Compare with other amino-hydroxycarbamic acids (e.g., 6-Aminohexanoic acid derivatives) for solubility and pharmacokinetic trends.
Apply Data Mining : Use methods described in to identify frequent substructures or toxicity patterns in carbamic acid derivatives .
Q & A
Q. What are the recommended synthetic pathways for (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of a hydroxylamine derivative with a carbonyl compound. Stereochemical control is critical for the (5R) configuration. Protecting groups (e.g., tert-butyl esters, benzyloxy groups) are often employed to prevent side reactions during amidation or hydroxylation steps . For purity, chiral HPLC or polarimetry should be used to validate enantiomeric excess, while NMR (e.g., , ) confirms structural integrity .
Q. How should researchers handle and store (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid to ensure safety and stability?
- Methodological Answer : The compound is hygroscopic and may degrade under humid conditions. Store in airtight containers at -20°C under inert gas (e.g., argon). Safety data indicate risks of skin/eye irritation; use nitrile gloves, goggles, and lab coats. Avoid ignition sources due to potential flammability of related carboxylic acids .
Q. What analytical techniques are most effective for characterizing (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve impurities.
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+).
- FT-IR : Peaks at ~1650 cm (amide I) and ~1550 cm (amide II) validate carbamate groups.
- NMR : signals for the hydroxyhexyl chain (δ 3.5–4.0 ppm) and carbamic protons (δ 6.5–7.5 ppm) are diagnostic .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activity of (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid derivatives?
- Methodological Answer : Variability in biological assays (e.g., IC) may arise from differences in solvent systems (DMSO vs. aqueous buffers) or cell-line specificity. Use orthogonal assays (e.g., enzymatic vs. cell-based) and include internal controls (e.g., known inhibitors). Replicate experiments across independent labs to validate reproducibility .
Q. What strategies optimize the compound’s stability in pharmacokinetic studies?
- Methodological Answer :
- pH Control : Stabilize in buffered solutions (pH 6.8–7.4) to prevent hydrolysis.
- Light Protection : Amber vials prevent photodegradation.
- Plasma Stability Assays : Incubate with liver microsomes to identify metabolic hotspots. Adjust formulations (e.g., liposomal encapsulation) based on degradation pathways .
Q. How can researchers resolve discrepancies in NMR data for (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid across studies?
- Methodological Answer : Contradictions may stem from solvent effects (e.g., DO vs. CDCl) or dynamic proton exchange. Use deuterated solvents with controlled pH and temperature. Assign peaks via 2D techniques (COSY, HSQC) and compare with computational simulations (e.g., DFT-based NMR prediction) .
Q. What methodologies are recommended for tracking in vivo metabolism of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
